molecular formula C16H20N6O2 B5258486 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5258486
M. Wt: 328.37 g/mol
InChI Key: PNLJYVUOMZILOZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-triazolo-pyrimidinone family, characterized by a fused heterocyclic core. Key structural features include:

  • Methyl group at position 5: Enhances steric stability and modulates electronic properties.
  • 3-Morpholinopropyl substituent at position 7: Introduces a tertiary amine and ether moiety, likely improving solubility and enabling hydrogen bonding in biological systems. The morpholine ring is a common pharmacophore in drug design due to its polarity and bioavailability .

Properties

IUPAC Name

8-methyl-11-(3-morpholin-4-ylpropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-12-14-13(22-16(19-12)17-11-18-22)3-6-21(15(14)23)5-2-4-20-7-9-24-10-8-20/h3,6,11H,2,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLJYVUOMZILOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core followed by the introduction of the 5-methyl and 7-(3-morpholinopropyl) substituents. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Scientific Research Applications

5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific target and the cellular context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Molecular Properties

The substituent at position 7 significantly influences molecular weight, solubility, and electronic characteristics. Below is a comparative analysis:

Compound ID/Name Substituent at Position 7 Molecular Formula Molecular Weight Key Features
5-methyl-7-(3-morpholinopropyl)pyrido[...]one (Target) 3-Morpholinopropyl Not reported Not reported Polar substituent; potential enhanced solubility
BB12-4128 (7-benzyl-5-methylpyrido[...]one) Benzyl C₁₆H₁₃N₅O 291.31 Lipophilic; aromatic interactions
Y021-7251 (7-(4-nitrophenyl)pyrido[...]one) 4-Nitrophenyl C₁₄H₈N₆O₃ 308.25 Electron-withdrawing; redox-active
Y021-7251 variant (7-[2-(trifluoromethyl)phenyl]pyrido[...]one) 2-(Trifluoromethyl)phenyl C₁₅H₈F₃N₅O 308.21 Hydrophobic; metabolic stability
Key Observations:
  • Polarity: The target compound’s 3-morpholinopropyl group is more polar than benzyl (BB12-4128) or nitrophenyl (Y021-7251) substituents, suggesting improved aqueous solubility .
  • Biological Interactions: Morpholine derivatives are known to enhance interactions with enzymes or receptors via hydrogen bonding, a trait absent in purely aromatic substituents .

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